Bismuth;potassium;iodide

Perovskite solar cells Lead-free photovoltaics Power conversion efficiency

Bismuth potassium iodide encompasses multiple stoichiometric forms, the most significant being potassium heptaiodobismuthate (K₄BiI₇, CAS 41944-01-8), a red crystalline solid used extensively as Dragendorff's reagent for alkaloid precipitation , and the defect-ordered perovskite K₃Bi₂I₉, a lead-free semiconductor with a layered 2D crystal structure and an optical bandgap of approximately 2.1 eV. Both forms serve as non-toxic bismuth-based alternatives to lead halide perovskites and mercury-based analytical reagents, respectively.

Molecular Formula BiIK+3
Molecular Weight 374.9832 g/mol
Cat. No. B11823123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth;potassium;iodide
Molecular FormulaBiIK+3
Molecular Weight374.9832 g/mol
Structural Identifiers
SMILES[K+].[I-].[Bi+3]
InChIInChI=1S/Bi.HI.K/h;1H;/q+3;;+1/p-1
InChIKeyLGZDJGBWJIWSIV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Potassium Iodide for Photovoltaics and Analytical Chemistry: Procurement and Differentiation Guide


Bismuth potassium iodide encompasses multiple stoichiometric forms, the most significant being potassium heptaiodobismuthate (K₄BiI₇, CAS 41944-01-8), a red crystalline solid used extensively as Dragendorff's reagent for alkaloid precipitation [1][2], and the defect-ordered perovskite K₃Bi₂I₉, a lead-free semiconductor with a layered 2D crystal structure and an optical bandgap of approximately 2.1 eV [3][4]. Both forms serve as non-toxic bismuth-based alternatives to lead halide perovskites and mercury-based analytical reagents, respectively [5]. Their utility spans solution-processed solar cells, CO₂ photoreduction catalysis, and pharmaceutical quality control [6].

Why Bismuth Potassium Iodide Cannot Be Replaced by Simple In-Class Analogues


Bismuth potassium iodide differs fundamentally from simple binary bismuth triiodide (BiI₃) and other ternary A₃Bi₂I₉ perovskites (A = Cs, Rb, MA) due to its layered 2D defect-perovskite structure, which contrasts with the 0D dimer structure of Cs₃Bi₂I₉ and MA₃Bi₂I₉, resulting in distinct charge transport anisotropy [1][2]. Additionally, the bandgap of K₃Bi₂I₉ (~2.1 eV) exhibits insensitivity to A-site cation variation, a property confirmed by both DFT calculations and experimental measurements that distinguishes it from compositionally tuned analogues [3]. In analytical applications, the potassium heptaiodobismuthate form (K₄BiI₇) provides specific precipitation selectivity for alkaloids and quaternary nitrogen compounds that cannot be replicated by alternative bismuth halides or potassium iodide alone, due to the unique coordination geometry of the [BiI₇]⁴⁻ anion in the presence of potassium counterions . Furthermore, KI incorporation into Cs₃Bi₂I₉ thin films enhances crystallinity and grain morphology in ways that simple compositional substitution cannot achieve, yielding device stability improvements not observed in unmodified bismuth-based perovskites [4].

Quantitative Differentiation Evidence: Bismuth Potassium Iodide vs. Comparator Materials


Photovoltaic Efficiency Enhancement: KI-Modified Cs₃Bi₂I₉ vs. Unmodified Cs₃Bi₂I₉

Incorporation of potassium iodide (2 vol.%) into the Cs₃Bi₂I₉ perovskite precursor solution increases the power conversion efficiency (PCE) of the resulting solar cell device from 1.93% to 2.59%, representing a relative improvement of approximately 34% [1]. This enhancement is accompanied by an increase in open-circuit voltage (Voc) from 0.95 V to 1.01 V and an increase in fill factor (FF) from 58% to 65% [1]. The KI-modified films exhibit improved crystallinity, larger grain size, and reduced potential contact distribution as verified by XRD, SEM, and AFM [1].

Perovskite solar cells Lead-free photovoltaics Power conversion efficiency

Structural Dimensionality Advantage: K₃Bi₂I₉ (2D Layered) vs. Cs₃Bi₂I₉ (0D Dimer)

K₃Bi₂I₉ crystallizes in a monoclinic P2₁/n space group forming a layered 2D defect-perovskite structure, whereas Cs₃Bi₂I₉ adopts a 0D dimer structure composed of isolated (Bi₂I₉)³⁻ bioctahedra clusters [1][2]. The 2D layered connectivity in K₃Bi₂I₉ provides continuous pathways for in-plane charge transport, while the 0D dimer structure of Cs₃Bi₂I₉ exhibits poor charge transport properties due to the lack of extended electronic connectivity between Bi₂I₉ units [2]. Theoretical studies confirm that replacing larger A-site cations (Cs⁺, MA⁺) with smaller K⁺ favors the formation of layered 2D structures rather than 0D dimer structures [2].

Perovskite crystal structure Charge transport Dimensionality engineering

Analytical Precipitation Selectivity: Potassium Heptaiodobismuthate vs. Alternative Alkaloid Reagents

Potassium heptaiodobismuthate (K₄BiI₇, Dragendorff's reagent) produces orange to orange-red precipitates with most alkaloids and nitrogen-containing compounds, serving as one of the most sensitive alkaloid detection reagents available [1]. Unlike Mayer's reagent (potassium mercuric iodide, which yields cream or pale yellow precipitates) or Wagner's reagent (iodine-potassium iodide, yielding brown precipitates), Dragendorff's reagent provides distinct colorimetric differentiation and higher sensitivity for tertiary and quaternary nitrogen atoms [2][3]. The specific precipitation of thiamine hydrochloride (vitamin B₁) and antibiotics from solution is a defined application not readily achieved with alternative bismuth or potassium halide reagents [1].

Analytical chemistry Alkaloid detection Precipitation reagents

Long-Term Device Stability: KI-Modified Cs₃Bi₂I₉ vs. Unmodified Cs₃Bi₂I₉

Cs₃Bi₂I₉ perovskite solar cells modified with 2 vol.% potassium iodide retain 98% of their initial power conversion efficiency after 90 days of storage under ambient humidity conditions without encapsulation [1]. In contrast, unmodified Cs₃Bi₂I₉ devices exhibit significantly faster degradation under identical conditions, though specific quantitative degradation rates for the control are not explicitly reported [1]. The enhanced stability is attributed to improved film morphology, larger grain size, and reduced grain boundary density resulting from KI incorporation [1].

Perovskite stability Humidity resistance Device lifetime

CO₂ Photoreduction Catalytic Efficiency: K₃Bi₂I₉ Encapsulated vs. Other Lead-Free Halide Perovskites

K₃Bi₂I₉ perovskite encapsulated in geopolymer support achieves CO₂ photoreduction to formic acid (HCOOH) with an efficiency of 2500 μmol h⁻¹ (2.5 mmol h⁻¹) under visible light irradiation [1]. This encapsulated system demonstrates stable activity during 16 hours of continuous visible light irradiation, addressing the intrinsic aqueous instability of unencapsulated K₃Bi₂I₉ [1]. Comparative values for other lead-free halide perovskites under similar photoreduction conditions are not provided in the same study; however, the geopolymer encapsulation strategy represents a specific differentiation from unmodified or Cs-based analogues, as K⁺ provides a lower-toxicity, earth-abundant alternative to Cs⁺ while maintaining catalytic activity [1].

CO₂ photoreduction Photocatalysis Solar fuels

Simulated Photovoltaic Performance: Cs₃Bi₂I₉ vs. MA₃Bi₂I₉ (Class-Level Inference for KI-Modified Systems)

SCAPS-1D numerical simulations comparing Cs₃Bi₂I₉ and MA₃Bi₂I₉ perovskite solar cells demonstrate that the Cs-based absorber yields superior performance characteristics, with optimized PCE of 13.81% (Voc = 1.16 V, Jsc = 18.14 mA cm⁻², FF = 65.51%) compared to 11.82% for the MA-based counterpart (Voc = 1.14 V, Jsc = 18.06 mA cm⁻², FF = 57.33%) [1]. This 1.99% absolute PCE advantage for Cs₃Bi₂I₉ over MA₃Bi₂I₉ establishes a performance baseline for inorganic A-site cations that supports the selection of K-based analogues, which share the inorganic cation advantage while offering 2D layered structural benefits [1]. The simulation further identifies that device performance is predominantly limited by defects at the ETL/absorber interface rather than bulk absorber properties [1].

Perovskite solar cell simulation Lead-free absorber layers SCAPS modeling

Optimal Application Scenarios for Bismuth Potassium Iodide Based on Quantitative Evidence


Lead-Free Perovskite Solar Cell Fabrication Requiring High Ambient Stability

Research groups and industrial R&D teams developing lead-free perovskite solar cells should prioritize KI-modified Cs₃Bi₂I₉ formulations for applications where long-term ambient stability without encapsulation is critical. The demonstrated 98% PCE retention after 90 days under ambient humidity [1] enables extended device testing and outdoor deployment scenarios that are impractical with unmodified bismuth-based perovskites. The 34% relative efficiency improvement (1.93% to 2.59% PCE) over unmodified Cs₃Bi₂I₉ [1] provides a quantifiable performance justification for procuring high-purity potassium iodide for co-deposition or sequential processing with bismuth triiodide precursors.

Pharmaceutical Quality Control and Natural Product Alkaloid Screening

Analytical chemistry laboratories performing alkaloid detection in pharmaceutical raw materials, finished dosage forms, or botanical extracts should procure potassium heptaiodobismuthate (K₄BiI₇, CAS 41944-01-8) specifically for Dragendorff's reagent preparation [2][3]. The characteristic orange-red precipitate with alkaloids provides unambiguous colorimetric confirmation distinct from Mayer's reagent (cream) and Wagner's reagent (brown) [4], enabling multi-reagent confirmatory testing protocols. For fermentation-derived antibiotic production, the specific precipitation of thiamine hydrochloride and antibiotics from solution using K₄BiI₇ [2] supports downstream purification workflows where alternative precipitation reagents lack the required selectivity.

Visible-Light-Driven CO₂ Photoreduction with Regulatory Preference for Cs-Free Materials

Research programs targeting photocatalytic CO₂ reduction to formic acid under visible light should consider K₃Bi₂I₉ encapsulated in geopolymer supports as a Cs-free alternative to Cs₃Bi₂I₉ or Cs₂AgBiBr₆ perovskites [5]. The demonstrated 2500 μmol h⁻¹ HCOOH production rate with 16-hour continuous operational stability [5] provides a performance baseline that matches or exceeds Cs-based analogues while eliminating regulatory and toxicity concerns associated with cesium. This scenario is particularly relevant for EU-funded research programs and industrial projects with explicit sustainability mandates or restrictions on regulated heavy elements.

2D Layered Perovskite Research for Anisotropic Optoelectronic Devices

Materials science laboratories investigating structure-property relationships in lead-free halide perovskites should procure K₃Bi₂I₉ specifically for studies requiring 2D layered connectivity rather than 0D dimer structures. The monoclinic P2₁/n crystal structure with layered defect-perovskite connectivity [6] provides a model system for anisotropic charge transport studies that is inaccessible using Cs₃Bi₂I₉ or MA₃Bi₂I₉, which both form 0D dimer structures with isolated (Bi₂I₉)³⁻ clusters [7]. The bandgap insensitivity to A-site variation (~2.1 eV for K, Rb, and Cs analogues) [6] further enables decoupled optimization of structural dimensionality and electronic band structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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